Omeprazole Sulfone N-Oxide
Overview
Description
Omeprazole Sulfone N-Oxide is an impurity and metabolite of Omeprazole . It is used as a reference standard in pharmaceutical testing . The molecular formula of Omeprazole Sulfone N-Oxide is C17 H19 N3 O5 S and it has a molecular weight of 377.41 .
Molecular Structure Analysis
The molecular structure of Omeprazole Sulfone N-Oxide is represented by the formula C17 H19 N3 O5 S . The InChI representation isInChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)
. Physical And Chemical Properties Analysis
Omeprazole Sulfone N-Oxide is an off-white solid . It has a melting point of 200-202°C, a predicted boiling point of 694.4±65.0 °C, and a density of 1.40±0.1 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in DMSO and Methanol when heated .Scientific Research Applications
Enantioselective Quantification in Human Serum
A study by Martens-Lobenhoffer et al. (2007) introduced a method for the enantioselective quantification of omeprazole and its main metabolites, including omeprazole sulfone, in human serum. This method, involving chiral high-performance liquid chromatography (HPLC) and atmospheric pressure photoionization tandem mass spectrometry, is significant for assessing omeprazole metabolism and its implications in drug phenotyping, particularly for enzymes CYP3A4 and CYP2C19 (Martens-Lobenhoffer et al., 2007).
Antioxidant and Antiapoptotic Role
Biswas et al. (2003) investigated omeprazole’s role in gastric ulcer prevention, emphasizing its antioxidant properties. The study found that omeprazole, including its analogs like lansoprazole sulfone, acts as a potent antioxidant and antiapoptotic molecule, significantly blocking stress-induced hydroxyl radical generation and oxidative damage (Biswas et al., 2003).
Novel Synthesis and Pharmaceutical Impurities
Saini et al. (2019) reviewed novel synthesis methods for omeprazole and its pharmaceutical impurities, including omeprazole sulfone N-oxide. The review provides insights into the development of proton pump inhibitors and the analysis of various pharmaceutical impurities, highlighting the complexity and significance of omeprazole synthesis and its derivatives (Saini et al., 2019).
Metabolic Induction Studies
Daujat et al. (1992) investigated omeprazole’s induction of P450 1A1 and 1A2 in the human liver, including its metabolites like omeprazole sulfone. The study provided essential insights into omeprazole’s interaction with the human liver Ah receptor, contributing to our understanding of drug metabolism at the molecular level (Daujat et al., 1992).
Electrochemical Behavior Analysis
Jorge et al. (2010) examined the electrochemical redox behavior of omeprazole at a glassy carbon electrode, providing valuable information on its redox mechanisms. This study has implications for the development of analytical methods for omeprazole and its metabolites, including sulfone derivatives (Jorge et al., 2010).
Biotechnological Preparation
Zhang et al. (2021) conducted a study on the bio-oxidation of omeprazole sulfide for the preparation of (S)-omeprazole. They employed Rhodococcus rhodochrous in a chloroform-water biphasic system, optimizing the reaction using response surface methodology. This research is crucial for the efficient preparation of chiral sulfoxides and highlights the biotechnological applications of omeprazole derivatives (Zhang et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGMHRIYIGAEGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166530 | |
Record name | Omeprazole sulfone N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Omeprazole Sulfone N-Oxide | |
CAS RN |
158812-85-2 | |
Record name | Omeprazole sulfone N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158812852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omeprazole sulfone N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 158812-85-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMEPRAZOLE SULFONE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ7SI3024 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.